molecular formula C12H20NO4PS B5230814 ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate

ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate

Cat. No. B5230814
M. Wt: 305.33 g/mol
InChI Key: CSQJBHDRJMDNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate, also known as VX, is a highly toxic organophosphate nerve agent. It was first synthesized in the 1950s by a British chemist, Ranajit Ghosh, and was later developed as a chemical weapon by the US military. VX has gained notoriety due to its deadly effects on the human body and its use in several high-profile assassinations.

Mechanism of Action

Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscles and nerves. The effects of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate can be lethal within minutes of exposure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate exposure include respiratory failure, convulsions, seizures, and death. ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate can also cause long-term neurological damage in survivors of exposure.

Advantages and Limitations for Lab Experiments

Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate is a highly toxic substance and therefore presents significant safety challenges for laboratory experiments. However, its potency also makes it a valuable tool for studying the effects of nerve agents on the human body and for developing antidotes and treatments for nerve agent exposure.

Future Directions

Future research on ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate could focus on developing more effective antidotes and treatments for exposure, as well as on developing methods for detecting and decontaminating ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate in the environment. Additionally, research could explore the potential use of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate as a tool for studying the effects of nerve agents on the human body and for developing new treatments for neurological disorders.

Synthesis Methods

The synthesis of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate involves several steps, starting with the reaction between chloroethyl ethyl sulfide and diisopropylamine to form diisopropylaminoethyl ethyl sulfide. This intermediate is then reacted with methylphosphonic dichloride to form methylphosphonic acid diisopropylaminoethyl ester, which is further reacted with phenylmagnesium bromide to form ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate.

Scientific Research Applications

Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate has been extensively studied for its toxic effects on the human body and for its potential use as a chemical weapon. Research has focused on developing antidotes and treatments for ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate exposure, as well as on developing methods for detecting and decontaminating ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate in the environment.

properties

IUPAC Name

N-[[ethoxy(methyl)phosphoryl]-phenylmethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO4PS/c1-5-17-18(3,14)12(13(2)19(4,15)16)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQJBHDRJMDNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(C1=CC=CC=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate

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